molecular formula C7H6Cl2O4S2 B1447038 Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate CAS No. 1803589-56-1

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate

Cat. No.: B1447038
CAS No.: 1803589-56-1
M. Wt: 289.2 g/mol
InChI Key: UCBROQXTHVRJEL-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 1340043-46-0 . It has a molecular weight of 283.13 . It is usually in the form of a powder .


Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 283.13 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Recovery and Recycling of Acetic Acid

Methyl 3-chlorosulfonyl-thiophene-2-carboxylate is utilized in the production of pharmaceuticals and herbicides, involving acetic acid as a solvent. The recovery of acetic acid from the effluent, which contains many components, presents a challenge. It has been found that acetic acid cannot be separated effectively by azeotropic distillation but can be recovered byextraction. This recovery process allows for the reuse of acetic acid, enhancing sustainability and cost-efficiency in industrial applications (Wang Tian-gui, 2006).

Synthesis Applications

The compound plays a crucial role in synthetic chemistry, serving as a building block for various chemical transformations. For instance, it has been used in the direct conversion of an ortho-Allylphenol into Chlorosulfonyl-3-methyl-1,2-benzoxathiin 2,2-Dioxide, showcasing its utility in synthesizing complex molecular structures which could have applications in material science and as intermediates for further pharmaceutical development (A. M. Qaisi, M. El-Abadelah, W. Voelter, 2004).

Dyeing Polyester Fibers

In the realm of materials science, particularly in textile engineering, derivatives of this compound, such as Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, have been synthesized and applied as monoazo disperse dyes for dyeing polyester fabrics. These dyes offer a range of colors with excellent fastness properties, illustrating the compound's application in developing new materials and enhancing the quality of textile products (O. Iyun et al., 2015).

Novel Synthetic Routes

Research has also explored novel synthetic routes utilizing this compound, such as the simplest synthesis of 5,5-disubstituted and spiranic methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates. This demonstrates the versatility and efficiency of using Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate in creating complex organic molecules, which may have implications in drug development and the synthesis of biologically active compounds (Alexey V. Dobrydnev et al., 2018).

Safety and Hazards

The safety information for “Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate” indicates that it is dangerous . The hazard statements include H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 3-chloro-5-chlorosulfonyl-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O4S2/c1-3-4(8)5(6(10)13-2)14-7(3)15(9,11)12/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBROQXTHVRJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Cl)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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